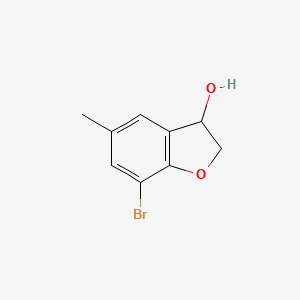

7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

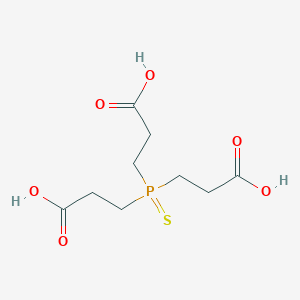

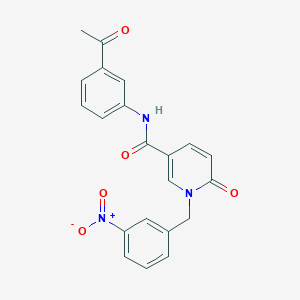

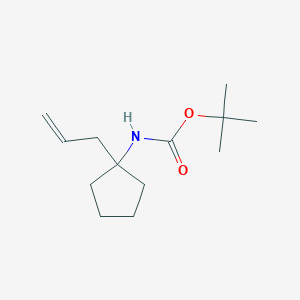

“7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol” is a chemical compound with the CAS Number: 1491101-20-2 . It has a molecular weight of 229.07 . It is available in powder form .

Molecular Structure Analysis

The IUPAC Name of the compound is this compound . The InChI Code is 1S/C9H9BrO2/c1-5-2-6-8(11)4-12-9(6)7(10)3-5/h2-3,8,11H,4H2,1H3 .Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 229.07 . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Synthesis and Structural Analysis

7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol is a compound that has been studied for its potential in various synthesis processes and structural analysis. For instance, Kravtsov et al. (2012) investigated the synthesis and crystal structures of derivatives of this compound, noting how different alkyl substituents and proton migration can significantly change the molecule's conformation and crystal assembly mode. The study highlighted the complexity of intermolecular interactions and the potential for designing molecules with specific structural properties (Kravtsov et al., 2012).

Chemical Reactions and Transformations

The compound has also been a subject of interest in studies exploring chemical reactions and transformations. Kammel et al. (2015) examined the reactions of a brominated benzolactone/lactam with various agents, revealing different reaction pathways and products depending on the reactants and conditions used. This research suggests the compound's potential role in synthetic chemistry, offering insights into its reactivity and the possibility of generating a range of compounds from it (Kammel et al., 2015).

Domino Reaction Processes

Lu et al. (2007) described a CuI-catalyzed domino process involving this compound, which facilitates the creation of benzofurans with various substituents. This process involves an intermolecular C-C bond formation followed by intramolecular C-O bond formation, indicating the compound's utility in complex organic syntheses (Lu et al., 2007).

Antimicrobial Activities

In the realm of medicinal chemistry, the compound and its derivatives have been evaluated for biological activities. For example, Kumari et al. (2019) synthesized benzofuran aryl ureas and carbamates derived from the compound and assessed their antimicrobial activities. This work demonstrates the compound's relevance in drug discovery, particularly concerning its potential to serve as a scaffold for developing new antimicrobial agents (Kumari et al., 2019).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been found to exhibit diverse pharmacological activities, indicating a complex interaction with biological targets .

Biochemical Pathways

Benzofuran derivatives have been associated with a broad range of clinical uses, suggesting that they may impact multiple biochemical pathways .

Result of Action

Some substituted benzofurans have been found to have significant cell growth inhibitory effects on different types of cancer cells .

Properties

IUPAC Name |

7-bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-5-2-6-8(11)4-12-9(6)7(10)3-5/h2-3,8,11H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUAGOJVQIMCGHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Br)OCC2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5aR,10bS)-2-Mesityl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B2402888.png)

![3-Methyl-5-[(3-methylphenyl)sulfamoyl]-1-benzofuran-2-carboxylic acid](/img/structure/B2402890.png)

![ethyl 4-[3-(4-methylphenyl)-2,4-dioxo-1H-pyrimidin-6-yl]piperazine-1-carboxylate](/img/structure/B2402893.png)

![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2402898.png)

![4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzohydrazide](/img/structure/B2402901.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2402906.png)